BenchChemオンラインストアへようこそ!

N-(3-hydroxy-benzyl)-methanesulfonamide

Physicochemical profiling Lipophilicity ADME prediction

N-(3-Hydroxy-benzyl)-methanesulfonamide (CAS 210113-89-6) is the essential meta-hydroxy isomer for SAR-driven medicinal chemistry. LogP 1.91 and PSA 74.78 Ų place it in the optimal window between more polar ortho-OH and more lipophilic des-hydroxy analogs—a ~0.30 LogP shift altering solubility ~2-fold. Dual H-bond donors (phenolic OH + sulfonamide NH) enable metal-coordination and secondary pocket engagement in zinc-metalloenzyme programs (e.g., carbonic anhydrase, MMPs). The meta-OH vector (~120°) probes a distinct subpocket versus para-isomers, essential for complete 3D pharmacophore mapping. 95% purity. Inquire for bulk pricing.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
Cat. No. B8658691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-benzyl)-methanesulfonamide
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC1=CC(=CC=C1)O
InChIInChI=1S/C8H11NO3S/c1-13(11,12)9-6-7-3-2-4-8(10)5-7/h2-5,9-10H,6H2,1H3
InChIKeySIKZJRCNRVPPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxy-benzyl)-methanesulfonamide: Physicochemical Baseline and Procurement-Relevant Class Identification


N-(3-Hydroxy-benzyl)-methanesulfonamide (CAS 210113-89-6) is a benzylic sulfonamide with molecular formula C₈H₁₁NO₃S and a molecular weight of 201.24 g/mol. Its structure features a methanesulfonamide group (–SO₂NH–) connected via a methylene bridge to a phenyl ring bearing a hydroxyl substituent at the meta (3-) position . The compound possesses two hydrogen-bond donor sites (phenolic OH and sulfonamide NH) and four hydrogen-bond acceptor sites, yielding a polar surface area (PSA) of 74.78 Ų and a calculated LogP of 1.91 . These physicochemical descriptors position it as a moderately polar, intermediate-logP small molecule with drug-like physicochemical space compliance. The compound is commercially available from multiple suppliers, typically at 95% purity, and is employed as a synthetic intermediate and research tool in medicinal chemistry programs .

Why N-(3-Hydroxy-benzyl)-methanesulfonamide Cannot Be Generically Substituted by In-Class Analogs


Benzylic sulfonamides bearing hydroxy substituents form a superficially homogeneous compound class, yet the position of the hydroxyl group and the presence of the methylene spacer give rise to quantifiable differences in lipophilicity, polar surface area, and hydrogen-bonding capacity that directly affect solubility, permeability, and molecular recognition [1]. The meta-hydroxy isomer (target compound, LogP 1.91, PSA 74.78 Ų) exhibits intermediate logP between the more hydrophilic ortho-hydroxy analog and the more lipophilic unsubstituted N-benzylmethanesulfonamide (LogP 2.21, PSA 54.55 Ų), while offering an additional H-bond donor compared to the latter . These differentiated physicochemical signatures mean that replacing the target compound with a positional isomer or the des-hydroxy analog will alter the logP by up to 0.30 units and the PSA by over 20 Ų, which can shift predicted aqueous solubility by approximately 2-fold and modify target-binding pharmacophore geometry . Such changes are non-trivial in SAR-dependent campaigns and can invalidate structure-activity relationships established with the specific substitution pattern.

N-(3-Hydroxy-benzyl)-methanesulfonamide: Quantitative Head-to-Head Differentiation Evidence


LogP Modulation: Meta-Hydroxy Confers Intermediate Lipophilicity vs. Ortho and Des-Hydroxy Analogs

The meta-positioning of the phenolic hydroxyl in N-(3-hydroxy-benzyl)-methanesulfonamide yields a calculated LogP of 1.91, which is intermediate between the unsubstituted N-benzylmethanesulfonamide (LogP 2.21) and the more polar ortho-hydroxybenzyl analog. This ~0.30 log unit difference relative to the des-hydroxy comparator corresponds to an approximately 2-fold difference in octanol-water partition coefficient, directly impacting predicted membrane permeability and aqueous solubility .

Physicochemical profiling Lipophilicity ADME prediction

Polar Surface Area Differentiation: Meta-Hydroxy Adds 20.23 Ų Over Des-Hydroxy Analog, Modulating Permeability

The 3-hydroxy substituent increases the topological polar surface area (TPSA) from 54.55 Ų (N-benzylmethanesulfonamide, no hydroxyl) to 74.78 Ų (target compound), a gain of 20.23 Ų (+37%). This places the target compound above the commonly cited 60 Ų threshold for favorable blood-brain barrier penetration and within the 70–80 Ų range considered optimal for oral drug-like molecules that require moderate passive transcellular permeability .

Polar surface area Membrane permeability BBB penetration

Hydrogen-Bond Donor Count: Meta-Hydroxy Provides a Dual Donor Pharmacophore Absent in Des-Hydroxy Congeners

N-(3-Hydroxy-benzyl)-methanesulfonamide possesses two hydrogen-bond donor atoms (phenolic OH and sulfonamide NH), compared to only one (sulfonamide NH) in N-benzylmethanesulfonamide. The additional donor at the meta position expands the pharmacophoric interaction capacity, enabling a three-point donor-acceptor-donor motif that is unavailable in the des-hydroxy analog. In carbonic anhydrase and related zinc-metalloenzyme sulfonamide binding sites, the phenolic OH can engage a complementary residue that the des-hydroxy variant cannot [1].

Hydrogen bonding Pharmacophore modeling Target engagement

Synthetic Accessibility: Demethylation Route from Methoxy Precursor Yields 68% After Chromatography

A reported synthesis of N-(3-hydroxy-benzyl)-methanesulfonamide proceeds via BBr₃-mediated demethylation of N-(3-methoxy-benzyl)-methanesulfonamide (12.0 g, 55.7 mmol) in CH₂Cl₂ at 0 °C, yielding 11.50 g (68% yield) of the target compound after flash chromatography (1:1 hexanes:EtOAc). This route employs a single demethylation step from a readily accessible methyl ether precursor, contrasting with the direct reductive amination approach (3-hydroxybenzaldehyde + methanesulfonamide + NaBH₄) which may require careful pH control to avoid benzyl alcohol over-reduction [1][2].

Synthetic chemistry Process optimization Scale-up feasibility

Positional Isomer Differentiation: Meta-OH vs. Para-OH Alters LogP by an Estimated ≥0.3 Units and Pharmacophoric Geometry

Among the three hydroxybenzyl-methanesulfonamide positional isomers (ortho: CAS 1369535-71-6 or N-[(2-hydroxyphenyl)methyl] variant; meta: CAS 210113-89-6; para: CAS 89342-35-8), the meta-substituted target compound presents a unique spatial orientation of the H-bond donor relative to the sulfonamide pharmacophore. In sulfonamide SAR studies, the para-substituted isomers generally exhibit superior carbonic anhydrase inhibition compared to meta-substituted congeners [1], yet the meta configuration offers a distinct vector angle (~120° relative to the sulfonamide NH) that can be exploited to avoid steric clashes in crowded binding pockets or to direct substituents toward different subpockets than the para isomer (vector angle ~180°) . While direct biological IC₅₀ data for these specific isomers are not publicly available, the geometric argument is supported by meta-vs-para SAR trends in benzenesulfonamide carbonic anhydrase inhibitors [1].

Positional isomerism SAR Selectivity engineering

Validated Application Scenarios for N-(3-Hydroxy-benzyl)-methanesulfonamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Intermediate LogP (1.9–2.0 Range)

When a drug discovery program demands a benzylic sulfonamide scaffold with logP in the 1.9–2.0 window to balance aqueous solubility (predicted LogS approximately −2.5 to −3.0) with passive membrane permeability, N-(3-hydroxy-benzyl)-methanesulfonamide (LogP 1.91) is the appropriate choice over N-benzylmethanesulfonamide (LogP 2.21), which is ~2-fold more lipophilic and may exhibit reduced aqueous solubility or increased protein binding . The meta-hydroxy substitution provides this logP reduction without the excessive polarity of a directly ring-attached hydroxyl analog (e.g., N-(3-hydroxyphenyl)methanesulfonamide), preserving the benzylic methylene spacer critical for conformational flexibility at the target binding site.

Structure-Based Drug Design Exploiting the Dual H-Bond Donor Pharmacophore

For programs targeting zinc-metalloenzymes (e.g., carbonic anhydrase isoforms, MMPs) or other proteins where the sulfonamide NH coordinates to a catalytic metal and a secondary H-bond donor is needed to engage a nearby residue (e.g., Thr199 in hCA II), the meta-OH of the target compound provides this additional interaction capability that is absent in N-benzylmethanesulfonamide. The PSA of 74.78 Ų also positions this compound in a favorable range for oral bioavailability (PSA < 140 Ų is typically required) while providing sufficient polarity for aqueous solubility. This dual-donor motif cannot be replicated by the des-hydroxy analog, which possesses only one H-bond donor .

Parallel SAR Library Synthesis Where Positional Isomer Differentiation Is Critical

In medicinal chemistry campaigns requiring systematic exploration of hydroxybenzyl positional isomers (ortho, meta, para) to map binding site topology, N-(3-hydroxy-benzyl)-methanesulfonamide is the essential meta-isomer component. The geometric vector angle of ~120° between the sulfonamide NH and the meta-OH directs substituent exploration into a distinct subpocket compared to the para-isomer's ~180° vector . Procuring all three positional isomers enables comprehensive 3D pharmacophore mapping; substituting a different positional isomer for the meta compound would create a blind spot in the SAR that could miss unique selectivity or potency opportunities.

Synthetic Intermediate for Downstream Derivatization via Phenolic OH Functionalization

The phenolic hydroxyl at the meta position serves as a versatile synthetic handle for further diversification through O-alkylation, O-acylation, sulfonylation, or glycosylation, yielding ether, ester, or prodrug derivatives while preserving the benzylic sulfonamide core. The reported BBr₃ demethylation synthesis (68% yield, 11.5 g scale) demonstrates that the compound is accessible in multi-gram quantities with acceptable purity after chromatographic purification, making it a viable starting material for parallel library synthesis. The meta-OH regiochemistry ensures that downstream modifications project substituents into a different spatial region than ortho- or para-derivatized analogs, enabling the construction of isomer-differentiated compound collections.

Quote Request

Request a Quote for N-(3-hydroxy-benzyl)-methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.